4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Description
4-Butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to an ethyl chain bearing two distinct moieties: a furan-2-yl ring and a 4-methoxybenzenesulfonyl group.
Properties
IUPAC Name |
4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-3-4-15-30-20-9-7-18(8-10-20)24(26)25-17-23(22-6-5-16-31-22)32(27,28)21-13-11-19(29-2)12-14-21/h5-14,16,23H,3-4,15,17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCRKHLBOXNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the butoxy group and the furan-2-yl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic effects and mechanisms of action. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethyl Chain
Heterocyclic Modifications
- 4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide (): Replacing the furan-2-yl group with thiophene alters electronic properties due to sulfur’s lower electronegativity compared to oxygen. This substitution increases lipophilicity (logP = 4.01) and may enhance membrane permeability.
- 2-Butoxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide (): Here, the 4-methoxybenzenesulfonyl group is replaced with a dimethylamino moiety. The amino group introduces basicity (pKa ~8–10), which could improve solubility in acidic environments. This modification may shift the compound’s pharmacokinetic profile, favoring central nervous system penetration .
Sulfonyl Group Analogues
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): These triazole derivatives share the phenylsulfonyl motif but incorporate halogen substituents (X = H, Cl, Br). The sulfonyl group enhances stability and hydrogen-bonding capacity, as evidenced by IR spectra (νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹).
Benzamide Core Modifications
Nitro and Methoxy Substituents
- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): The nitro group introduces strong electron-withdrawing effects, reducing electron density on the benzamide core. This could enhance electrophilic reactivity, making the compound a candidate for covalent binding to targets.
- N-(2-(1H-Benzoimidazol-2-yl)-phenyl)-4-butoxy-benzamide ():
Replacing the ethyl chain with a benzimidazole ring creates a planar, aromatic system. This modification enhances π-π stacking interactions, which are critical for DNA intercalation or kinase inhibition, as seen in antitumor agents .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₂₄H₂₇NO₅S | 465.54 | Furan, 4-methoxybenzenesulfonyl | ~3.5* | High polarity (sulfonyl), moderate MW |
| 4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide | C₁₇H₂₁NO₂S | 303.42 | Thiophene | 4.01 | Higher lipophilicity |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C₁₅H₁₄N₂O₅ | 302.29 | Nitro, dual methoxy | ~2.8 | Electrophilic reactivity |
| N-(2-(1H-Benzoimidazol-2-yl)-phenyl)-4-butoxy-benzamide | C₂₄H₂₁N₃O₂ | 383.45 | Benzimidazole | ~4.2 | Planar aromatic system |
*Estimated based on sulfonyl group’s contribution to polarity .
Biological Activity
4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₅S
- Molecular Weight : 385.53 g/mol
- IUPAC Name : 4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various in vitro studies. The mechanism involves the suppression of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of similar compounds, it was found that derivatives containing furan and methoxy groups exhibited significant inhibition of inflammatory cytokines. Specifically, compounds with structural similarities to 4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide were effective in reducing IL-6 and TNF-α levels in LPS-induced inflammation models .
Cytotoxicity Assessment
Cytotoxicity studies conducted on various cell lines indicated that this compound has a favorable safety profile. The concentration ranges tested showed no significant cytotoxic effects at doses effective for anti-inflammatory activity. This suggests a potential therapeutic window for clinical applications .
Case Studies
- Case Study on Inflammation : A study utilized a mouse model to evaluate the anti-inflammatory effects of similar benzamide derivatives. The results demonstrated that administration of these compounds led to a significant reduction in serum levels of pro-inflammatory cytokines without hepatotoxicity, indicating their potential for treating inflammatory diseases .
- Case Study on Cancer Cells : In vitro studies using cancer cell lines revealed that compounds with the benzamide structure exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity enhances their potential as chemotherapeutic agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
